molecular formula C14H18O3 B12564464 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid CAS No. 143251-71-2

5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid

Cat. No.: B12564464
CAS No.: 143251-71-2
M. Wt: 234.29 g/mol
InChI Key: YHWRHFPPTKANAT-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid is a synthetic organic compound with the molecular formula C 14 H 18 O 3 and a molecular weight of 234.29 g/mol . Its structure features a hex-4-enoic acid chain, a carboxylic acid functional group with potential for further derivatization, linked to a 2-methoxy-4-methylphenyl aromatic ring system. This specific substitution pattern on the phenyl ring may influence the compound's electronic properties and overall bioavailability. The presence of both aromatic and aliphatic regions in its structure makes it a candidate for investigation in medicinal chemistry and chemical biology. Researchers can explore its potential as a molecular scaffold or a synthetic intermediate. The compound's defined structure, confirmed by its CAS registry number 143251-71-2, ensures consistency for research applications . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

143251-71-2

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-(2-methoxy-4-methylphenyl)hex-4-enoic acid

InChI

InChI=1S/C14H18O3/c1-10-7-8-12(13(9-10)17-3)11(2)5-4-6-14(15)16/h5,7-9H,4,6H2,1-3H3,(H,15,16)

InChI Key

YHWRHFPPTKANAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=CCCC(=O)O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of 2-methoxy-4-methylbenzyl chloride with hex-4-enoic acid in the presence of magnesium to form the Grignard reagent. This intermediate is then treated with carbon dioxide to yield the desired product.

    Aldol Condensation: Another approach involves the aldol condensation of 2-methoxy-4-methylbenzaldehyde with hex-4-enal, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid exhibit notable antiproliferative activity against various cancer cell lines. A study demonstrated that compounds synthesized from this acid showed significant activity against canine cancer cell lines (D17, CLBL-1, CLB70, and GL-1) as well as the human Jurkat cell line. The most active compounds were found to induce apoptosis through the downregulation of antiapoptotic proteins Bcl-xL and Bcl-2, suggesting their potential as therapeutic agents in cancer treatment .

Drug Development

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid derivatives have been explored as part of a class of compounds known as alkenyldiarylmethanes (ADAMs), which are recognized for their ability to inhibit HIV-1 reverse transcriptase. These compounds have shown enhanced metabolic stability and biological activity, making them promising candidates for further development in antiviral therapies .

Angiogenesis Inhibition

Therapeutic Applications
The compound has been investigated for its role in inhibiting angiogenesis, which is critical in tumor growth and metastasis. Methods utilizing 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid derivatives have been described to treat or prevent diseases associated with abnormal blood vessel formation . This application is particularly relevant in oncology, where controlling angiogenesis can significantly impact tumor progression.

Structure-Activity Relationship Studies

Chemical Modifications
The structure of 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid allows for various chemical modifications that can enhance its biological properties. Studies have focused on synthesizing different analogs to evaluate their efficacy and safety profiles, which is crucial for developing new drugs with better therapeutic indices .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityEvaluation against canine and human cancer cell linesInduced apoptosis via Bcl-xL and Bcl-2 downregulation
Drug DevelopmentRole as NNRTIs in HIV treatmentEnhanced metabolic stability and anti-HIV activity
Angiogenesis InhibitionMethods to treat diseases associated with angiogenesisPotential therapeutic applications in oncology
Structure-Activity RelationshipsChemical modifications to improve biological propertiesOngoing studies on analog efficacy and safety

Case Studies

  • Antiproliferative Activity Study
    A detailed investigation into the antiproliferative effects of 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid derivatives revealed that several synthesized compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The study emphasized the structure-dependent nature of the activity, highlighting specific substituents that enhanced potency.
  • Development of NNRTIs
    The synthesis of novel ADAMs derived from 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid demonstrated significant improvements in pharmacokinetic properties compared to earlier generations of NNRTIs. These findings suggest a pathway for developing more effective antiviral therapies with reduced side effects.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid and related compounds:

Compound Name Substituent/Functional Group Backbone Key Properties/Applications References
5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid 2-Methoxy-4-methylphenyl Hex-4-enoic acid Hypothesized to undergo bromolactonization or esterification; potential bioactive derivatives. -
(S,E)-3-(2',5'-Dimethylphenyl)hex-4-enoic acid 2',5'-Dimethylphenyl Hex-4-enoic acid Undergoes bromolactonization to form γ-bromo-δ-lactones with antiproliferative activity .
(R)-2,5-Dimethyl-2-(4-methylphenylsulfonamide)hex-4-enoic acid tert-butyl ester 4-Methylphenylsulfonamide, tert-butyl ester Hex-4-enoic acid Intermediate in synthesis; enhanced stability due to ester protection .
4-Methyl-hex-2-enoic acid 4-Methyl (chain substituent) Hex-2-enoic acid Safety data available (CAS 37549-83-0); distinct double bond position alters reactivity .
3-(2-Methoxy-4-methylphenyl)glutaconic acid 2-Methoxy-4-methylphenyl Glutaconic acid Conjugated diene system; forms anhydrides with higher reactivity toward nucleophiles .
(E)-2-(Methoxycarbonyl)-5-phenylpent-4-enoic acid Methoxycarbonyl, phenyl Pent-4-enoic acid Used in gold-catalyzed cyclization reactions; propynyl groups enable complex ring formation .

Structural and Electronic Differences

  • Substituent Effects: The 2-methoxy-4-methylphenyl group in the target compound provides steric hindrance and electron-donating effects, contrasting with the 2',5'-dimethylphenyl group in its antiproliferative analogs .
  • Backbone Variations: Hex-4-enoic acid derivatives favor 6-endo cyclization in bromolactonization, while glutaconic acids (conjugated dienes) exhibit distinct reactivity, such as anhydride formation .

Key Research Findings

Stereochemical Control: Bromolactonization of (S,E)-3-(2',5'-dimethylphenyl)hex-4-enoic acid produces a single stereoisomer due to energetically favored transition states, a principle likely applicable to the target compound .

Functional Group Interplay : Methoxy groups in glutaconic acid derivatives (e.g., 3-(2-methoxy-4-methylphenyl)glutaconic anhydride) enhance electrophilicity, enabling nucleophilic attack at the α,β-unsaturated carbonyl .

Safety Profiles: 4-Methyl-hex-2-enoic acid (CAS 37549-83-0) has documented safety data, emphasizing the need for similar evaluations for the target compound .

Biological Activity

5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hexenoic acid backbone with a methoxy and methyl substituent on the phenyl ring. This unique structure is believed to contribute to its biological effects.

Antimicrobial Properties

Research indicates that 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid exhibits antimicrobial activity . The presence of the methoxy and methyl groups enhances its interaction with microbial targets, potentially inhibiting growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties . It appears to modulate inflammatory pathways, possibly by inhibiting the production of pro-inflammatory cytokines or by affecting signaling pathways related to inflammation.

The mechanism by which 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid exerts its biological effects involves:

  • Binding Affinity : The methoxy and methyl groups may enhance binding affinity to specific enzymes or receptors, influencing their activity.
  • Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, further stabilizing interactions with biological targets.

Synthesis and Biological Testing

A study synthesized various analogs of 5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid to evaluate their anti-HIV activity. Some derivatives showed promising results against HIV-1, indicating that structural modifications can enhance biological potency .

CompoundIC50 (µM)Activity
5-(2-Methoxy-4-methylphenyl)hex-4-enoic acidTBDAntiviral
Analog A0.24Anti-HIV
Analog B6.3Anti-HIV

Antitumor Activity

In studies focused on cancer, certain derivatives demonstrated cytotoxicity against prostate cancer cell lines (e.g., LNCaP and PC-3). The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring were crucial for maintaining cytotoxic effects .

CompoundCell LineIC50 (µM)
5-(2-Methoxy-4-methylphenyl)hex-4-enoic acidLNCaPTBD
Compound CPC-31.1
Compound DLNCaP1.3

Comparison with Similar Compounds

5-(2-Methoxy-4-methylphenyl)hex-4-enoic acid can be compared with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Methylhex-4-enoic acidLacks methoxy and phenyl groupsLimited activity
4-Methoxy-2-methylphenylacetic acidDifferent side chain structureModerate activity

This comparison underscores the unique contributions of the methoxy and methyl groups in enhancing biological activity.

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